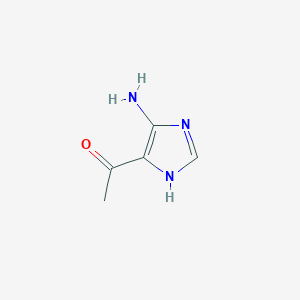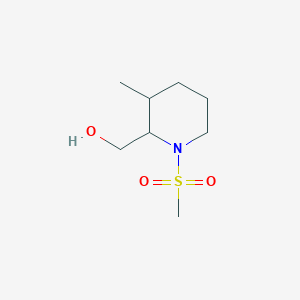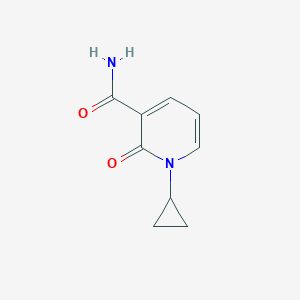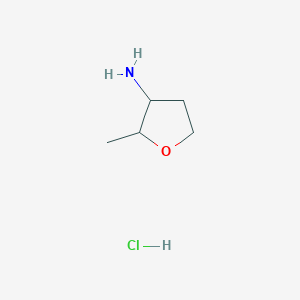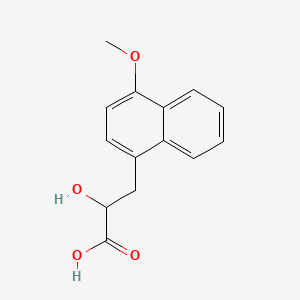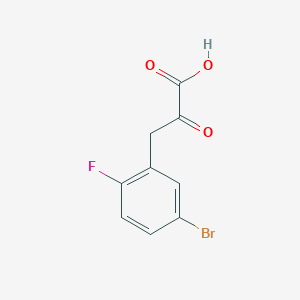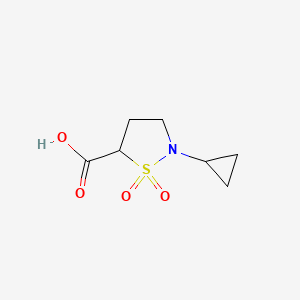
2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid is a chemical compound with the molecular formula C7H11NO4S It is characterized by a cyclopropyl group attached to a thiazolidine ring, which is further substituted with a carboxylic acid group and a dioxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a thiazolidine-2,4-dione derivative in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of 2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or thiazolidine ring positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine and cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. Additionally, it may modulate signaling pathways by interacting with key proteins and receptors, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: A structurally related compound with similar reactivity but lacking the cyclopropyl group.
Cyclopropylamine: Shares the cyclopropyl moiety but differs in its overall structure and reactivity.
Sulfonylureas: Compounds with a sulfonyl group and similar functional properties.
Uniqueness
2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid is unique due to the presence of both the cyclopropyl and thiazolidine moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H11NO4S |
|---|---|
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
2-cyclopropyl-1,1-dioxo-1,2-thiazolidine-5-carboxylic acid |
InChI |
InChI=1S/C7H11NO4S/c9-7(10)6-3-4-8(5-1-2-5)13(6,11)12/h5-6H,1-4H2,(H,9,10) |
Clave InChI |
ZYESHRUXJOZZFO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCC(S2(=O)=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13544494.png)
